molecular formula C15H11ClF3N5O2S B2573405 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide CAS No. 577698-69-2

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2573405
CAS No.: 577698-69-2
M. Wt: 417.79
InChI Key: LWTPMODCVYHDDS-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole-3-thione derivatives designed for anti-exudative and anti-inflammatory applications. Its structure features a 4-amino group on the triazole ring, a furan-2-yl substituent at position 5, and an N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide moiety linked via a thioether bridge . The synthesis involves alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with substituted α-chloroacetamides in the presence of KOH, followed by purification and recrystallization . Key structural elements, such as the electron-withdrawing 4-chloro-3-(trifluoromethyl)phenyl group, are hypothesized to enhance bioactivity by improving lipophilicity and receptor interactions .

Properties

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3N5O2S/c16-10-4-3-8(6-9(10)15(17,18)19)21-12(25)7-27-14-23-22-13(24(14)20)11-2-1-5-26-11/h1-6H,7,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTPMODCVYHDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide is a derivative of 1,2,4-triazole known for its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The synthesis of this compound involves the alkylation of 2-((4-amino-5-(furan-2-yl))-4H-1,2,4-triazole-3-thione with N-(4-chloro-3-(trifluoromethyl)phenyl)acetamides in an alkaline medium. The resultant products were characterized using various techniques including NMR spectroscopy and mass spectrometry. The compounds typically exhibit melting points ranging from 120°C to 160°C, indicating their crystalline nature which is crucial for biological activity assessments .

Antiexudative Activity

Research has demonstrated that derivatives of this compound possess significant antiexudative activity . In a study involving formalin-induced edema in rats, several synthesized compounds showed anti-inflammatory effects comparable to sodium diclofenac. Specifically, out of twenty-one derivatives tested, fifteen exhibited notable activity, with eight surpassing the reference standard .

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated against various bacterial strains. A study reported that triazole derivatives demonstrated potent antibacterial effects against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 0.125 to 8 µg/mL, indicating strong efficacy against both gram-positive and gram-negative bacteria .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that the presence of the trifluoromethyl group at the phenyl ring significantly enhances antibacterial activity. Electron-donating groups on the phenyl moiety were found to improve the interaction with bacterial targets, while longer alkyl chains tended to decrease activity .

Case Studies

StudyCompound TestedActivityFindings
Antiexudative DerivativesAnti-inflammatory15/21 compounds showed significant activity; some exceeded sodium diclofenac
5-(Furan-2-yl)-4-amino DerivativesAntimicrobialEffective against S. aureus, MIC: 0.125 - 8 µg/mL
Triazole-based AcetamidesAnticancerNotable anticancer activities observed; structure modifications improved efficacy

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves the alkylation of 4-amino-5-(furan-2-yl)-1,2,4-triazole with suitable acetamides under alkaline conditions. The resulting product is characterized using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry
  • Elemental Analysis

These methods confirm the compound's structure and purity, which are essential for evaluating its biological activity .

Antiexudative Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiexudative activity . In a study utilizing a formalin-induced edema model in rats, several synthesized compounds showed promising results. Specifically, out of 21 tested derivatives, 15 displayed anti-exudative properties comparable to sodium diclofenac, a standard anti-inflammatory drug. The research established a correlation between the chemical structure and the observed biological activity .

Antimicrobial Properties

Another area of interest is the antimicrobial efficacy of triazole derivatives. Research indicates that compounds similar to 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide demonstrate significant antimicrobial activity against various bacterial strains. This positions them as potential candidates for developing new antibiotics .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for its therapeutic application. A study assessing the pharmacokinetics in Wistar rats revealed key parameters such as:

ParameterValue
Area Under Curve (AUC)150.90 µg*h/ml
Serum Half-life (t1/2)0.32 hours
Clearance (CL)1.09 ml/h
Volume of Distribution (VT)0.52 l/kg

These findings indicate that the compound is rapidly absorbed and eliminated, which may influence dosing regimens in clinical settings .

Case Studies and Research Insights

Several case studies have been published focusing on the therapeutic potential of triazole derivatives:

  • Study on Anti-inflammatory Effects : A comprehensive evaluation was conducted to assess the anti-inflammatory effects of various triazole derivatives on rat models. The study highlighted that modifications in the chemical structure significantly impacted their efficacy.
  • Antimicrobial Screening : Another research initiative screened multiple triazole derivatives for antimicrobial activity against resistant bacterial strains. The study concluded that certain modifications led to enhanced potency against Gram-positive and Gram-negative bacteria.

Chemical Reactions Analysis

Formation of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is typically synthesized via cyclocondensation or oxidative cyclization. For the target compound, a two-step approach is inferred:

  • Thiosemicarbazide Formation : Reaction of furan-2-carbohydrazide with thiourea or isothiocyanates under basic conditions (e.g., KOH/ethanol) yields 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thiol A (Fig. 1) .

  • Cyclization : Intramolecular dehydration or oxidation using agents like iodine/H₂O₂ completes triazole ring formation .

Table 1: Reaction Conditions for Triazole Core Synthesis

StepReagents/ConditionsYieldReference
1Furan-2-carbohydrazide + Phenyl isothiocyanate, EtOH, reflux70–85%
2KOH/H₂O, 4–6 h, 80°C60–75%

Thioether Linkage Formation

The thioether (–S–) bridge is introduced via S-alkylation :

  • Reaction of triazole-3-thiol A with 2-bromo-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide B in dichloromethane/pyridine yields the target compound (Fig. 2) .

Key Observations :

  • Pyridine acts as a base to deprotonate the thiol, enhancing nucleophilicity.

  • Reaction time: 24–48 h at room temperature .

Acetamide Functionalization

The acetamide side chain is synthesized via:

  • Bromoacetylation : Treatment of 4-chloro-3-(trifluoromethyl)aniline with bromoacetyl chloride in THF.

  • Coupling : Reaction with the triazole-thiol intermediate .

Table 2: Optimization of Acetamide Synthesis

ParameterOptimal ConditionImpact on Yield
SolventDichloromethaneMaximizes solubility
BasePyridineNeutralizes HBr
Temperature25°CAvoids decomposition

Hydrolysis Susceptibility

  • The thioether linkage is stable under acidic/neutral conditions but hydrolyzes in strong alkaline media (pH > 12) to regenerate thiol and acetamide .

  • The trifluoromethyl group enhances metabolic stability, resisting oxidation and hydrolysis .

Electrophilic Substitution

  • The furan ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the 5-position due to electron-rich π-system .

  • The triazole amino group participates in diazotization and azo-coupling reactions .

Derivatization of the Amino Group

The 4-amino group on the triazole can be:

  • Acetylated : Using acetic anhydride/pyridine to form N-acetyl derivatives .

  • Arylated : Suzuki coupling with aryl boronic acids under Pd catalysis .

Table 3: Functionalization Reactions

Reaction TypeReagentsProduct Application
AcetylationAc₂O, pyridine, 60°CProdrug synthesis
DiazotizationNaNO₂/HCl, 0–5°CAzo-dye intermediates

Comparative Analysis of Analogues

Analogues with structural modifications exhibit varied reactivity:

ModificationImpact on ReactivityReference
Replacement of Cl with BrIncreased electrophilicity at phenyl ring
Substitution of furan with thiopheneAltered π-stacking interactions

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The compound’s analogs differ in substituents at three critical positions:

Triazole ring substituents (position 4: amino vs. alkyl groups; position 5: furan vs. other heterocycles).

Aryl/heteroaryl groups on the acetamide nitrogen.

Sulfur oxidation state (thioether vs. sulfonyl).

Key Comparative Data

Compound Name/Identifier Triazole Substituents Acetamide Aryl Group Biological Activity (Dose) Reference
Target Compound 4-amino, 5-(furan-2-yl) 4-chloro-3-(trifluoromethyl)phenyl Anti-exudative (10 mg/kg, comparable to diclofenac sodium)
2-((4-Ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methylphenyl)acetamide 4-ethyl, 5-(furan-2-yl) 3-methylphenyl No anti-exudative data reported
2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide 4-amino, 5-(trifluoromethyl) 2,4-dimethylphenyl Not tested for anti-exudative activity
N-(4-chloro-3-(trifluoromethyl)phenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethyl, 5-(furan-2-yl) 4-chloro-3-(trifluoromethyl)phenyl Reduced anti-exudative activity vs. target
AM31 (Reverse transcriptase inhibitor) 4-amino, 5-(2-hydroxyphenyl) 4-nitrophenyl High binding affinity (KI = 1.2 nM)

Activity Trends

  • Anti-exudative activity: The target compound’s 4-amino group on the triazole ring is critical for activity.
  • Aryl group effects : Electron-withdrawing groups (e.g., Cl, CF₃) at the 4-chloro-3-position enhance anti-exudative activity compared to methyl or methoxy substituents .
  • Heterocyclic variations : Furan-2-yl at position 5 improves solubility and π-π stacking vs. bulkier groups like pyridine .

Pharmacological Cross-Comparisons

  • Reverse transcriptase inhibition: Analogs with hydroxyphenyl at position 5 (e.g., AM31) show nanomolar binding to HIV-1 reverse transcriptase, but the target compound’s furan-2-yl group prioritizes anti-inflammatory over antiviral effects .
  • Structural analogs with sulfonyl bridges (e.g., 3.1-3.21 in ) exhibit lower anti-exudative activity, suggesting the thioether linkage is optimal for stability and target engagement .

Research Findings and Implications

  • Optimal substituents: The combination of 4-amino-triazole, furan-2-yl, and 4-chloro-3-(trifluoromethyl)phenyl maximizes anti-exudative activity while balancing lipophilicity and metabolic stability .
  • Structure-activity relationship (SAR): 4-amino group: Essential for hydrogen bonding with inflammatory targets (e.g., COX-2). CF₃ and Cl groups: Enhance receptor binding via hydrophobic and halogen-bonding interactions . Furan-2-yl: Improves bioavailability compared to thiophene or pyridine analogs .

Q & A

Basic Research Questions

Q. What is the standard synthetic route for preparing 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide?

  • Methodology : The compound is synthesized via a two-step process. First, 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione is prepared using literature methods. Then, it is reacted with a chloroacetamide derivative (e.g., 4-chloro-3-(trifluoromethyl)phenylacetamide) in ethanol with aqueous KOH under reflux for 1 hour. The product is isolated via precipitation, washed, and recrystallized from ethanol .
  • Key Parameters : Reaction temperature (reflux), solvent (ethanol/water), and molar ratios (1:1 for triazole-thione and chloroacetamide) are critical for yield optimization.

Q. How is the compound’s structure confirmed after synthesis?

  • Analytical Techniques :

  • Elemental Analysis : Confirms stoichiometry (C, H, N, S content) .
  • IR Spectroscopy : Identifies functional groups (e.g., NH₂ at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .
  • Chromatography : Thin-layer chromatography (TLC) ensures purity and monitors reaction progress .
  • X-ray Crystallography (for analogs): Resolves 3D structure and confirms substituent positions .

Advanced Research Questions

Q. How do structural modifications influence anti-exudative activity in this compound series?

  • SAR Insights :

  • Triazole Core : The 4-amino group and furan-2-yl at position 5 are essential for activity. Removing the amino group reduces potency by ~60% .
  • Thioacetamide Linker : Replacing the sulfur atom with oxygen decreases activity, suggesting thiol-mediated interactions .
  • Aryl Substituents : Electron-withdrawing groups (e.g., -CF₃, -Cl) at the phenyl ring enhance anti-exudative effects by improving target binding (e.g., COX-2 inhibition) .
    • Experimental Design : Compare analogs with systematic substitutions (e.g., -NO₂, -OCH₃) in rodent edema models, using indomethacin as a positive control .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

  • Contradictions :

  • Variability in IC₅₀ Values : Discrepancies arise from assay conditions (e.g., cell lines, serum concentration). For example, activity in RAW264.7 macrophages may not replicate in primary cells .
  • Species-Specific Responses : Murine models show higher efficacy than rat models due to metabolic differences .
    • Resolution Strategies :
  • Standardize assay protocols (e.g., LPS-induced inflammation models).
  • Use pharmacokinetic profiling to correlate in vitro and in vivo data .

Q. How can computational methods optimize reaction pathways for novel derivatives?

  • Approach :

  • Quantum Chemical Calculations : Predict reaction energetics (e.g., transition states for thiol-acetamide coupling) .
  • Machine Learning : Train models on existing triazole-thioacetamide datasets to predict optimal solvents, temperatures, and catalysts .
    • Case Study : ICReDD’s reaction path search methods reduced synthesis optimization time by 40% for analogous triazole derivatives .

Methodological Considerations

  • Handling Data Variability :

    • Use triplicate experiments with statistical validation (ANOVA, p < 0.05) to address biological variability .
    • Cross-validate structural data with multiple techniques (e.g., NMR + HRMS) .
  • Toxicity Screening :

    • Prioritize in silico ADMET profiling (e.g., SwissADME) to rule out hepatotoxicity risks before in vivo testing .

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